Bienvenue dans la boutique en ligne BenchChem!

Ethanol, 2-(pentyl(5-(1-piperidinyl)(1,2,4)triazolo(1,5-a)pyrimidin-7-yl)amino)-

Thromboxane inhibition Platelet pharmacology s-Triazolopyrimidine SAR

AR-12463 (Ethanol, 2-(pentyl(5-(1-piperidinyl)(1,2,4)triazolo(1,5-a)pyrimidin-7-yl)amino)-) is a 5,7-disubstituted s-triazolo[1,5-a]pyrimidine (TP) analogue of the antianginal drug trapidil. It displays a distinct pharmacological fingerprint that diverges sharply from the parent compound and from closely related trapidil derivatives such as AR-12456 and AR-12465.

Molecular Formula C17H28N6O
Molecular Weight 332.4 g/mol
CAS No. 100557-04-8
Cat. No. B1666074
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthanol, 2-(pentyl(5-(1-piperidinyl)(1,2,4)triazolo(1,5-a)pyrimidin-7-yl)amino)-
CAS100557-04-8
SynonymsAR 12463;  AR-12463;  AR12463; 
Molecular FormulaC17H28N6O
Molecular Weight332.4 g/mol
Structural Identifiers
SMILESCCCCCN(CCO)C1=CC(=NC2=NC=NN12)N3CCCCC3
InChIInChI=1S/C17H28N6O/c1-2-3-5-10-22(11-12-24)16-13-15(21-8-6-4-7-9-21)20-17-18-14-19-23(16)17/h13-14,24H,2-12H2,1H3
InChIKeyJANOITYENFDMAC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

AR-12463 (CAS 100557-04-8): A Differentiated Trapidil-Derivative s-Triazolo[1,5-a]pyrimidine for Cardiovascular and Lipid Metabolism Research


AR-12463 (Ethanol, 2-(pentyl(5-(1-piperidinyl)(1,2,4)triazolo(1,5-a)pyrimidin-7-yl)amino)-) is a 5,7-disubstituted s-triazolo[1,5-a]pyrimidine (TP) analogue of the antianginal drug trapidil [1]. It displays a distinct pharmacological fingerprint that diverges sharply from the parent compound and from closely related trapidil derivatives such as AR-12456 and AR-12465. Reported activities include potent inhibition of thromboxane B2 formation, suppression of cholesterol synthesis in human cells that is absent in trapidil, reduction of blood pressure in hypertensive models, and prevention of diet-induced hypercholesterolemia and aortic lesion development in vivo [1][2][3][4].

Why AR-12463 Cannot Be Simply Substituted by Trapidil or Other Triazolopyrimidine Analogues in Atherosclerosis and Platelet Research


Although AR-12463 shares the s-triazolo[1,5-a]pyrimidine core with trapidil and several numbered AR-series derivatives, substitution of functional groups at the 5- and 7-positions creates functionally non-interchangeable molecules [1]. AR-12463 uniquely combines sub-micromolar inhibition of platelet thromboxane formation with direct suppression of de novo cholesterol synthesis—two activities that are mechanistically decoupled and differentially expressed across the series [2]. In particular, trapidil itself lacks cholesterol synthesis inhibitory activity, while AR-12456, often cited as a comparator, operates through a metabolite-dependent LDL receptor upregulation mechanism that AR-12463 does not share [2][3]. Selecting the incorrect analogue for a given experimental model therefore risks either loss of the desired pharmacology or introduction of confounding off-target effects.

AR-12463 Quantitative Differentiation Evidence: Head-to-Head Data Against Trapidil and In-Class Analogs


Thromboxane Formation Inhibition: 45-Fold Greater Potency Than Trapidil in Washed Human Platelets

In thrombin-stimulated washed human platelets, AR-12463 inhibits thromboxane (TX) formation with an IC50 of 9 µmol/L, compared with 410 µmol/L for trapidil under identical conditions, representing an approximately 45-fold potency advantage. Both compounds act in a concentration-dependent manner, and the inhibition is independent of arachidonic acid liberation [1].

Thromboxane inhibition Platelet pharmacology s-Triazolopyrimidine SAR

Intracellular Calcium Mobilization: ~70-Fold Activity Gain Over Trapidil in Human Platelets

Using the fluorescent Ca²⁺ indicator Indo-1 in human platelets, AR-12463 inhibited U-46619 (thromboxane A2 agonist)-induced mobilization of intracellular free Ca²⁺ approximately 70-fold more potently than trapidil. The effect was independent of extracellular Ca²⁺ concentration [1].

Calcium signaling Platelet activation Thromboxane A2 receptor

De Novo Cholesterol Synthesis: AR-12463 Active, Trapidil Completely Inactive in Human Skin Fibroblasts

In human skin fibroblasts (HSF), AR-12463 inhibited the incorporation of [¹⁴C]acetate into cholesterol, whereas trapidil showed no inhibitory effect under the same experimental conditions. AR-12456 also inhibited cholesterol synthesis in HSF, but its potency was enhanced after metabolic activation by Hep G2 cells—a property not reported for AR-12463 [1].

Cholesterol biosynthesis Lipid metabolism HMG-CoA reductase pathway

In Vivo Atheroprotection: AR-12463 Reduces Serum Cholesterol and Aortic Fatty Streaks in Cholesterol-Fed Rabbits

Daily intraperitoneal administration of AR-12463 (20 mg/kg) to rabbits fed a cholesterol-rich diet for 8 weeks statistically significantly diminished the rise in serum total cholesterol compared with untreated and vehicle-treated controls. All measured lipoprotein fractions were significantly lower in the AR-12463 group. Tissue analysis revealed significantly reduced cholesterol ester levels in kidney, liver, and aorta, and the aortic area covered by fatty streaks was significantly smaller in AR-12463-treated animals versus untreated controls [1].

Experimental atherosclerosis In vivo lipid lowering Aortic lesion quantification

Blood Pressure Reduction in Spontaneously Hypertensive Rats: AR-12463 Effective, Trapidil Ineffective at Equimolar Dose

Oral administration of AR-12463 at 20 mg/kg/day for 2 weeks significantly reduced mean arterial blood pressure in spontaneously hypertensive rats (SHR), whereas the identical dose of trapidil produced no significant blood pressure change. Concurrently, AR-12463 reduced thromboxane formation in serum by 48%, in aorta thoracica by 29%, and in aorta abdominalis by 19% [1].

Hypertension Spontaneously hypertensive rat (SHR) Thromboxane inhibition in vivo

Recommended Research and Procurement Application Scenarios for AR-12463 (CAS 100557-04-8)


Experimental Atherosclerosis: Diet-Induced Hypercholesterolemia and Aortic Lesion Models in Rabbits

AR-12463 is directly validated in the cholesterol-fed rabbit model of atherosclerosis, where 20 mg/kg i.p. daily over 8 weeks significantly attenuates serum total cholesterol elevation and aortic fatty streak formation [1]. Procurement is indicated for laboratories replicating or extending this model, particularly for studies aiming to decouple cholesterol-lowering from LDL-receptor-dependent mechanisms, since AR-12463 does not upregulate LDL receptors unlike AR-12456 [2].

Platelet and Thrombosis Research: Ex Vivo and In Vitro Thromboxane Pathway Studies

With an IC50 of 9 µmol/L for thromboxane formation inhibition in human platelets—45-fold more potent than trapidil—AR-12463 is a superior tool compound for dissecting thromboxane-dependent platelet activation pathways [3]. Its inhibitory mechanism is independent of arachidonic acid liberation, making it suitable for experiments where cyclooxygenase-independent thromboxane modulation is required.

Hypertension and Cardiovascular Pharmacology: SHR Blood Pressure and Eicosanoid Studies

AR-12463 is one of the few trapidil derivatives with in vivo evidence of blood pressure reduction in spontaneously hypertensive rats, coupled with tissue-specific suppression of thromboxane formation (48% in serum, 29% in thoracic aorta) [4]. Researchers studying the intersection of hypertension and thromboxane biology should procure AR-12463 rather than trapidil, which lacks this hemodynamic activity at equivalent dosing.

Intracellular Cholesterol Homeostasis: Mechanistic Studies in Human Cell Lines

In human skin fibroblasts, AR-12463 uniquely inhibits de novo cholesterol synthesis from [¹⁴C]acetate—an activity entirely absent in trapidil [5]. Combined with its lack of effect on cholesterol esterification rate, AR-12463 is a targeted probe for the early steps of the cholesterol biosynthetic pathway, distinct from statins and suitable for comparative mechanistic studies in Hep G2 and HSF cell models.

Quote Request

Request a Quote for Ethanol, 2-(pentyl(5-(1-piperidinyl)(1,2,4)triazolo(1,5-a)pyrimidin-7-yl)amino)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.